molecular formula C23H25BrN2O5 B11454407 Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11454407
M. Wt: 489.4 g/mol
InChI Key: BAGHBNSLYMKCRN-UHFFFAOYSA-N
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Description

Benzyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with a molecular formula of C23H25BrN2O5 and a molecular weight of 489.359 g/mol . This compound features a piperazine ring substituted with a brominated benzoyl group and a propoxy group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The brominated benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C23H25BrN2O5

Molecular Weight

489.4 g/mol

IUPAC Name

benzyl 2-[1-(5-bromo-2-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H25BrN2O5/c1-2-12-30-20-9-8-17(24)13-18(20)23(29)26-11-10-25-22(28)19(26)14-21(27)31-15-16-6-4-3-5-7-16/h3-9,13,19H,2,10-12,14-15H2,1H3,(H,25,28)

InChI Key

BAGHBNSLYMKCRN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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